molecular formula C16H16N2O B8460443 1H-Indole, 3-(2-aminoethyl)-5-phenoxy- CAS No. 31363-70-9

1H-Indole, 3-(2-aminoethyl)-5-phenoxy-

Cat. No.: B8460443
CAS No.: 31363-70-9
M. Wt: 252.31 g/mol
InChI Key: ZURXROHPCVOMGH-UHFFFAOYSA-N
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Description

1H-Indole, 3-(2-aminoethyl)-5-phenoxy- is a substituted indole derivative characterized by an aminoethyl (-CH2CH2NH2) group at position 3 and a phenoxy (-OPh) group at position 5. The aminoethyl side chain at position 3 is a hallmark of tryptamine derivatives, which are critical in neurotransmitter systems and drug discovery .

Properties

CAS No.

31363-70-9

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(5-phenoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C16H16N2O/c17-9-8-12-11-18-16-7-6-14(10-15(12)16)19-13-4-2-1-3-5-13/h1-7,10-11,18H,8-9,17H2

InChI Key

ZURXROHPCVOMGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1H-Indole, 3-(2-aminoethyl)-5-phenoxy- with its analogs:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight logP (Predicted) Key Properties
1H-Indole, 3-(2-aminoethyl)-5-phenoxy- Phenoxy (-OPh) C16H16N2O 252.31 ~2.8 High lipophilicity, potential π-π interactions
5-Methoxytryptamine Methoxy (-OCH3) C11H14N2O 190.24 ~1.2 Moderate lipophilicity, electron-donating
Serotonin (5-HT) Hydroxy (-OH) C10H12N2O 176.22 ~0.5 Polar, hydrogen-bond donor
5-Mercaptotryptamine Thiol (-SH) C10H12N2S 192.28 ~1.5 Reactive, prone to oxidation
5-Benzyloxyindole Benzyloxy (-OBn) C15H13NO 223.27 ~3.0 Bulky, steric hindrance

Key Observations :

  • Electronic Effects: Phenoxy’s resonance-withdrawing nature contrasts with methoxy’s electron-donating properties, altering indole ring electron density and receptor interactions.
  • Steric Effects: Phenoxy’s planar aryl group may facilitate π-π stacking in hydrophobic binding pockets, whereas benzyloxy derivatives introduce greater steric bulk .
Neurotransmitter Analogs
  • Serotonin (5-HT): The hydroxyl group at position 5 is critical for hydrogen bonding with serotonin receptors (e.g., 5-HT1A/2A). Replacement with phenoxy may reduce receptor affinity but improve metabolic stability .
  • 5-Methoxytryptamine : The methoxy group enhances lipophilicity and CNS penetration, making it a precursor to psychedelic analogs like 5-MeO-DMT .
Antioxidant and Cytotoxic Activity
  • Thiol Derivatives : 5-Mercaptotryptamine’s thiol group contributes to antioxidant activity but limits stability due to oxidation susceptibility .
  • Piperazine-Substituted Indoles: N-4 substitutions on piperazine (e.g., chloro, methoxy) correlate with cytotoxicity (IC50 < 10 μM in cancer cell lines) . The aminoethyl group in the target compound may confer milder cytotoxicity.

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